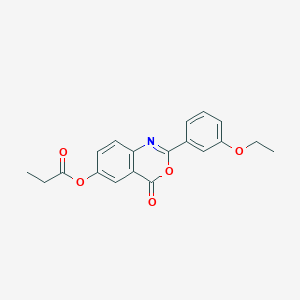
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazine intermediate with an ethoxyphenyl halide in the presence of a base.
Esterification: The final step involves the esterification of the benzoxazine intermediate with propanoic acid or its derivatives. This reaction is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of 2-(3-ethoxyphenyl)-4-hydroxy-4H-3,1-benzoxazine-6-yl propanoate.
Substitution: Introduction of various substituents on the aromatic ring, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its benzoxazine core is of interest for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a monomer in the synthesis of high-performance polymers. Benzoxazine-based polymers are known for their thermal stability and mechanical strength.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its potential as a therapeutic agent.
Industrial Applications: The compound’s derivatives are explored for use in coatings, adhesives, and composites due to their favorable chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. The benzoxazine ring may participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target. Additionally, the ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-ethoxyphenyl)-4-hydroxy-4H-3,1-benzoxazin-6-yl propanoate: Similar structure with a hydroxy group instead of a carbonyl group.
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate: Similar structure with an acetate group instead of a propanoate group.
Uniqueness
2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl propanoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The propanoate ester group also contributes to its distinct properties, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
[2-(3-ethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-17(21)24-14-8-9-16-15(11-14)19(22)25-18(20-16)12-6-5-7-13(10-12)23-4-2/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGECXBNPJKIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
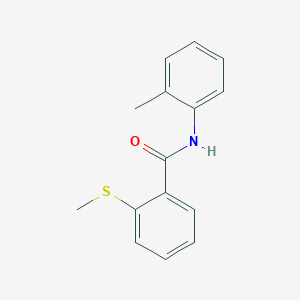
![5-[(4-methoxynaphthalen-1-yl)oxymethyl]-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5001575.png)
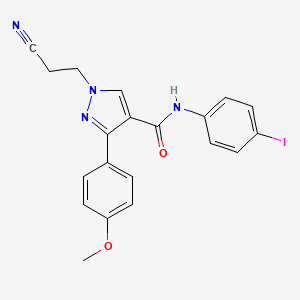
![methyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5001601.png)
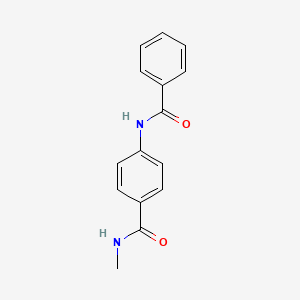
![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)
![(E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine](/img/structure/B5001619.png)
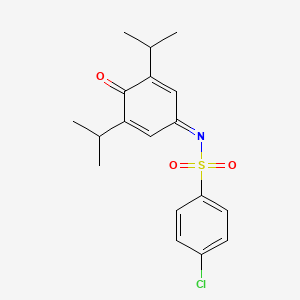
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5001630.png)
![N-benzyl-N-methyl-3-{1-[(2-pyrimidinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5001634.png)
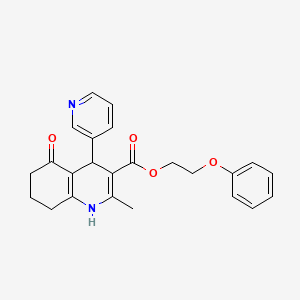
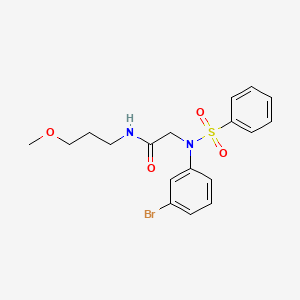
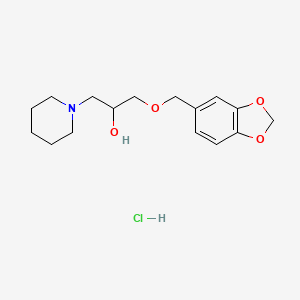
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001663.png)
